1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a cyclohexene ring, a tetrahydrothiophene ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene and tetrahydrothiophene intermediates, followed by their coupling with the diazepane ring. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone: This compound shares a similar cyclohexene structure but differs in the presence of a cyclohexylsulfonyl group and an azetidine ring.
Cyclohex-3-en-1-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone: Similar to the target compound but with an ethanone group instead of a methanone group.
Uniqueness
1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-2,14-15H,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSULWSBKRBFLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCC=CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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